molecular formula C12H19BN2O2 B1523669 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1111637-91-2

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B1523669
CAS No.: 1111637-91-2
M. Wt: 234.1 g/mol
InChI Key: BWEOUBYDXFBFMA-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₂₁BN₂O₃
Molecular Weight: 264.13 g/mol
Structure: Features a pyridine ring substituted with a methyl group at position 3, an amine at position 2, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5 ().
Key Properties:

  • Synthesis: Prepared via palladium-catalyzed coupling reactions, as demonstrated in the synthesis of N,N-dimethyl-N′-(3-methyl-5-(pinacol boronate)pyridin-2-yl)formimidamide (quantitative yield, NMR δ 8.50 (s, 1H), 2.19 (s, 3H)) .
  • Applications: Intermediate in medicinal chemistry for constructing complex molecules (e.g., triazine derivatives in Suzuki-Miyaura reactions) .

Properties

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-8-6-9(7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEOUBYDXFBFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681918
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-91-2
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine generally follows these key steps:

  • Starting Materials: The synthesis typically begins with a suitably substituted pyridine precursor, such as 3-methylpyridin-2-amine or 5-bromopyridin-2-amine derivatives.
  • Borylation Step: Introduction of the boronate ester group is commonly achieved via transition metal-catalyzed borylation of the corresponding halogenated pyridine derivative. For example, a 5-bromo-3-methylpyridin-2-amine can be subjected to Miyaura borylation using bis(pinacolato)diboron (B2pin2) as the boron source.
  • Catalysts and Conditions: Typical catalysts include palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4, often with a base like potassium acetate or potassium carbonate in solvents such as dioxane or dimethylformamide (DMF). The reaction is carried out under inert atmosphere (nitrogen or argon) at elevated temperatures (80–100°C) for several hours.
  • Amination and Methylation: The amino group at the 2-position is generally present from the starting material or introduced by amination reactions. The methyl group at the 3-position is either part of the starting pyridine or installed prior to borylation.
  • Purification: The crude product is purified by recrystallization, commonly using ethanol or ethanol/water mixtures, or by chromatographic techniques such as silica gel column chromatography.

Representative Preparation Procedure

Step Reagents & Conditions Description
1. Halogenation Starting pyridin-2-amine derivative is halogenated at the 5-position (e.g., bromination) Prepares the substrate for borylation
2. Miyaura Borylation Pd catalyst (e.g., Pd(dppf)Cl2), bis(pinacolato)diboron, base (KOAc), solvent (dioxane), 80–100°C, inert atmosphere, 12–24 h Introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position
3. Purification Recrystallization from ethanol or column chromatography Isolates pure this compound

Industrial Preparation Considerations

  • Scale-Up: Industrial synthesis adapts the laboratory borylation methods to larger scale, optimizing catalyst loading, reaction time, and solvent recycling.
  • Continuous Flow Synthesis: Some manufacturers employ continuous flow reactors to improve reaction control, heat transfer, and safety, leading to higher yields and purity.
  • Purification: Automated crystallization and filtration systems are used to ensure batch-to-batch consistency.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents/Conditions Outcome
Borylation Pd catalyst, B2pin2, base, solvent, heat Installation of boronate ester group
Amination Amination reagents or starting material Introduction of amino group at 2-position
Methylation Methylating agents or starting material Methyl group at 3-position
Purification Ethanol recrystallization or chromatography Isolation of pure compound

Research Findings and Data Summary

Parameter Detail
Molecular Formula C12H19BN2O2
Molecular Weight ~235.09 g/mol
Key Functional Groups Pyridine ring, amino group, methyl substituent, boronate ester (pinacol boronate)
Stability Boronate ester is stable under neutral and basic conditions but sensitive to hydrolysis under acidic or aqueous conditions
Application Intermediate for Suzuki coupling, pharmaceutical and material science synthesis

Notes on Preparation from Literature

  • The boronate ester group is introduced late in the synthesis to avoid its hydrolysis or decomposition during earlier steps.
  • The choice of catalyst and base is critical for high yield and selectivity in the borylation step.
  • Purification by recrystallization from ethanol is effective due to the compound’s solubility profile.
  • The compound’s boronate ester enables further cross-coupling reactions, making it a versatile synthetic intermediate.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and aryl halides.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst or hydride reagents.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Boronic Acids: Formed via oxidation of the boronate ester.

    Piperidine Derivatives: Formed via reduction of the pyridine ring.

Scientific Research Applications

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile in these reactions, forming a bond with electrophilic aryl halides in the presence of a palladium catalyst. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps, resulting in the formation of biaryl products .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to a class of pyridine-based organoboron reagents. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
3-Methyl-5-(pinacol boronate)pyridin-2-amine (Target) 3-CH₃, 2-NH₂, 5-B(pinacol) C₁₃H₂₁BN₂O₃ 264.13 Methyl enhances steric bulk; amine enables functionalization .
2-Methoxy-5-(pinacol boronate)pyridin-3-amine () 2-OCH₃, 3-NH₂, 5-B(pinacol) C₁₂H₁₉BN₂O₃ 250.10 Methoxy group increases electron density, altering reactivity .
3-Chloro-N-methyl-5-(pinacol boronate)pyridin-2-amine () 3-Cl, 2-NHCH₃, 5-B(pinacol) C₁₂H₁₈BClN₂O₂ 268.55 Chloro substituent introduces electron-withdrawing effects; methylamine enhances solubility .
5-(Pinacol boronate)-4-(trifluoromethyl)pyridin-2-amine () 4-CF₃, 2-NH₂, 5-B(pinacol) C₁₂H₁₆BF₃N₂O₂ 288.07 Trifluoromethyl group improves metabolic stability in drug design .
N,N-Dimethyl-5-(pinacol boronate)pyridin-3-amine () 3-N(CH₃)₂, 5-B(pinacol) C₁₃H₂₁BN₂O₂ 248.13 Dimethylamino group enhances electron donation, accelerating coupling reactions .

Reactivity in Cross-Coupling Reactions

  • Electron-Donating Groups (e.g., Methoxy, Dimethylamino): Increase reaction rates in Suzuki-Miyaura couplings due to enhanced electron density at the boron center. Example: Methoxy-substituted analogs () show faster oxidative addition with palladium catalysts compared to chloro derivatives .
  • Electron-Withdrawing Groups (e.g., CF₃, Cl) :
    • Reduce coupling efficiency but improve stability under basic conditions.
    • Trifluoromethyl-substituted derivatives () are preferred in fluorinated drug synthesis for their resistance to metabolic degradation .

Stability and Handling

  • Moisture Sensitivity : All pinacol boronate esters require anhydrous storage.
  • Substituent Effects: Chloro and trifluoromethyl groups () enhance crystalline stability. Methoxy and dimethylamino derivatives () are more hygroscopic, necessitating inert-atmosphere handling .

Biological Activity

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest due to its potential applications in pharmaceuticals and materials science. This article focuses on its biological activity, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified as a boronic ester derivative with the following structural formula:

  • Molecular Formula : C13H18BNO4
  • Molecular Weight : 263.1 g/mol
  • CAS Number : 1025718-91-5

The presence of the dioxaborolane moiety is significant for its reactivity and interaction with biological targets.

Research indicates that compounds containing a pyridine ring often exhibit diverse biological activities. The specific mechanism of action for this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.
  • Antimicrobial Activity : The pyridine structure can enhance interactions with microbial targets.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Efficacy in Cell Lines

A series of experiments were conducted to assess the compound's activity against different cancer cell lines. Below is a summary table of the findings:

Cell LineIC50 (µM)Notes
MDA-MB-231 (Breast)0.126Potent inhibitory effect on proliferation
A549 (Lung)0.177Moderate activity; potential for further optimization
HeLa (Cervical)0.090Significant cytotoxicity observed

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

In Vivo Studies

In vivo studies on animal models have shown promising results regarding the safety and efficacy of this compound:

  • Toxicity Assessment : A subacute toxicity study revealed no significant adverse effects at doses up to 40 mg/kg.
  • Efficacy in Tumor Models : The compound demonstrated a reduction in tumor size and improved survival rates in xenograft models.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study involving the treatment of breast cancer xenografts showed that administration of the compound led to a significant decrease in tumor volume compared to controls.
    • Outcome : Enhanced apoptosis in tumor cells was observed via histological analysis.
  • Case Study 2 : Investigating antimicrobial properties revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria.
    • Outcome : Minimum inhibitory concentrations (MIC) were determined to be effective at low doses.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.